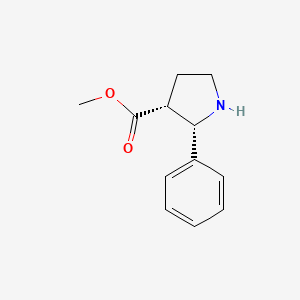

rac-methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate

Description

rac-Methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a phenyl substituent at the C2 position and a methyl ester group at C3. Pyrrolidine derivatives are widely explored in pharmaceutical and materials science due to their structural versatility, which enables tailored interactions in biological systems or materials matrices . The stereochemistry (2R,3S) and aromatic substitution pattern influence its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, making it a valuable scaffold for drug discovery and functional materials .

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

methyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m1/s1 |

InChI Key |

CQACFNSKPYNJEE-GHMZBOCLSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCN[C@@H]1C2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1CCNC1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Data:

| Step | Reagents | Conditions | Stereochemical Outcome | Yield |

|---|---|---|---|---|

| Alkylation | Sodium hydride / phenyl halide | -78°C to room temperature | Racemized if carboxyl group is unprotected | Variable (50-80%) |

Note: Alkylation of the compound of formula c1 (see source) can lead to racemization if the carboxyl group in the 2-position is a single chiral center, especially under conditions that promote enolization.

Catalytic Hydrogenation and Isomerization

Catalytic hydrogenation of double bonds in precursor compounds can produce cis-isomers of pyrrolidine derivatives. However, this process often results in racemization, especially when the double bond is in conjugation or adjacent to chiral centers.

Procedure:

- Hydrogenation over palladium or Raney nickel catalysts.

- Conditions: atmospheric to moderate pressure, room temperature or slightly elevated temperatures.

- Typically yields racemic mixtures due to free radical or radical-like intermediates during hydrogen addition.

Data:

| Catalyst | Conditions | Stereochemical Outcome | Remarks |

|---|---|---|---|

| Pd/C or Raney Ni | 1 atm H2, room temp | Racemic mixture | Uncontrolled stereochemistry, often racemates |

Note: As per patent, hydrogenation of certain intermediates yields racemic cis-isomers, which can be advantageous or disadvantageous depending on the desired stereochemistry.

Palladium-Catalyzed Carboamination and Aminocarbonylation

Recent advances involve palladium-catalyzed carboamination of protected γ-aminoalkenes with aryl halides, facilitating the formation of pyrrolidine rings with high diastereoselectivity. Such methods are particularly useful for constructing complex stereochemistry but often produce racemic mixtures unless chiral catalysts are employed.

Procedure:

- Use of Pd(II) catalysts with phosphine ligands.

- Reactions conducted under CO atmosphere for aminocarbonylation.

- Stereocontrol achieved via substrate design and ligand choice.

Chiral Auxiliary and Enantioselective Synthesis

Enantioselective synthesis employs chiral auxiliaries or chiral catalysts to produce enantiomerically enriched intermediates, which can then be racemized or converted into racemic mixtures via non-stereoselective steps.

Procedure:

- Use of chiral amino acids or chiral ligands in palladium catalysis.

- Subsequent racemization steps via base or acid treatment.

Data:

| Method | Reagents | Enantiomeric Excess | Yield | Reference |

|---|---|---|---|---|

| Chiral auxiliary | Chiral amino acids | High enantiomeric purity | Variable |

Note: The racemization can occur during subsequent steps, leading to racemic products.

Conversion from Chiral Precursors

Starting from chiral compounds such as (4R)-4-phenylpyrrolidin-2-one derivatives, rac-methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate can be synthesized via N-alkylation and subsequent reduction or functional group transformations.

Procedure:

- Activation of the amide or lactam ring.

- Alkylation with phenyl groups.

- Reduction or derivatization to yield the target compound.

Data:

| Step | Reagents | Conditions | Remarks | Reference |

|---|---|---|---|---|

| N-alkylation | Alkyl halides | Mild base, low temperature | Potential racemization |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2-phenylpyrrolidine-3-carboxylic acid.

Reduction: Formation of 2-phenylpyrrolidine-3-methanol.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3R)-Methyl 2-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and triggering downstream biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between rac-methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate and analogous pyrrolidine derivatives:

*Inferred formula; †Calculated based on similar compounds.

Key Observations:

- Substituent Position: The phenyl group at C2 (target compound) vs. C4 (CAS 1909294-00-3) alters steric and electronic profiles, affecting binding affinity in drug-receptor interactions .

- Electron-Withdrawing Groups: The trifluoromethyl group (CAS 169248-97-9) increases metabolic stability and lipophilicity, making it advantageous in agrochemical design .

Physicochemical and Functional Comparisons

- Lipophilicity (logP): The phenyl group in the target compound contributes to higher logP (~2.5 estimated) compared to pyrimidine-containing analogs (logP ~1.8), favoring blood-brain barrier penetration in CNS drug candidates .

- Thermal Stability: The 5-oxo group in CAS 1909286-43-6 reduces thermal stability (decomposition at ~150°C) compared to the esterified target compound (stable up to ~200°C) .

- Synthetic Utility: The methyl ester in the target compound facilitates straightforward hydrolysis to carboxylic acids, a common step in prodrug activation, whereas tert-butyloxycarbonyl (Boc)-protected analogs (CAS 169248-97-9) require acidic deprotection .

Biological Activity

rac-methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate is a chiral compound belonging to the pyrrolidine derivative class, characterized by its specific stereochemistry. This compound has garnered attention due to its potential biological activities, which may have implications in medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 219.25 g/mol

- Structure : The compound features a pyrrolidine ring with a phenyl group and a carboxylate moiety, which are crucial for its biological interactions.

The biological activity of rac-methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate is primarily attributed to its interactions with various molecular targets in biological systems. Research indicates that it may modulate enzyme activities and receptor interactions, which can lead to significant physiological effects.

Biological Activity

Studies have shown that rac-methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate exhibits various biological activities:

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain pathogens.

- Neuroprotective Effects : Some studies indicate that it may have neuroprotective effects, possibly through the modulation of neurotransmitter systems.

- Anti-inflammatory Properties : There is emerging evidence that this compound could exert anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.

Research Findings

Recent research has focused on the synthesis and biological evaluation of rac-methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate. Key findings include:

- Synthesis : The compound can be synthesized through several key steps involving the modification of pyrrolidine derivatives. These synthetic routes allow for efficient production in laboratory settings.

- Binding Studies : Interaction studies utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy have demonstrated its binding affinity to specific biological targets, indicating potential therapeutic applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of rac-methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 μM, suggesting its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

In vitro assays using neuronal cell lines revealed that rac-methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate could protect against oxidative stress-induced cell death. This effect was attributed to its ability to modulate glutamate receptors, highlighting its neuroprotective potential.

Comparative Analysis with Related Compounds

The following table compares rac-methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| rac-methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate | Pyrrolidine ring with phenyl and carboxylate | Potential neuroprotective and antimicrobial properties |

| rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate | Similar pyrrolidine structure but different stereochemistry | Enhanced selectivity in receptor interactions |

| Methyl (2S,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylate | Contains a fluorophenyl group | May exhibit distinct pharmacological properties due to structural differences |

Q & A

Q. What are the common synthetic routes and purification strategies for rac-methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate?

- Methodological Answer : The synthesis typically involves coupling agents like dicyclohexylcarbodiimide (DCC) to activate carboxylic acids, with solvents such as dichloromethane (DCM) or dimethylformamide (DMF) to facilitate reactions. Key steps include cyclization of pyrrolidine precursors and stereochemical control via chiral auxiliaries. Purification employs recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the racemic mixture. Monitoring reaction progress via TLC and intermediate characterization by -NMR ensures reproducibility .

Q. How is the stereochemical configuration of rac-methyl (2R,3S)-2-phenylpyrrolidine-3-carboxylate confirmed?

- Methodological Answer : X-ray crystallography using SHELXL for refinement is the gold standard for stereochemical assignment. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) resolve the absolute configuration. For preliminary analysis, optical rotation and chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) differentiate enantiomers. Circular dichroism (CD) spectroscopy can corroborate results if crystalline samples are unavailable .

Q. What analytical techniques are used to determine the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) are standard for assessing purity. Nuclear magnetic resonance (, -NMR) identifies impurities via integration anomalies. Elemental analysis (C, H, N) verifies stoichiometric consistency within ±0.4% .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in structural analysis?

- Methodological Answer : Discrepancies arise from force field inaccuracies or solvent effects in simulations. Validate computational models (e.g., DFT-optimized geometries) against experimental X-ray or neutron diffraction data. Use software like Mercury (CCDC) to overlay structures and identify torsional mismatches. For NMR shifts, apply ab initio methods (e.g., GIAO) with solvent corrections (COSMO-RS) to align calculated and observed -NMR spectra .

Q. What strategies minimize racemization during synthesis of enantiomerically pure derivatives?

- Methodological Answer : Optimize reaction conditions:

- Temperature : Maintain ≤0°C for acid-sensitive intermediates.

- Solvents : Use non-polar solvents (e.g., toluene) to reduce proton exchange.

- Protecting Groups : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize stereocenters.

Monitor enantiomeric excess (ee) via chiral HPLC after each step. Racemization hotspots (e.g., α-protons) can be shielded by steric hindrance via bulky substituents .

Q. How are discrepancies in 1H^1H1H-NMR data between synthetic batches addressed?

- Methodological Answer : Discrepancies often stem from residual solvents or diastereomeric impurities. Acquire 2D NMR spectra (COSY, HSQC) to confirm connectivity and rule out misassignments. Compare chemical shifts with structurally analogous compounds (e.g., tert-butyl (2R,3S)-2-cyano-3-hydroxypyrrolidine-1-carboxylate) to identify anomalous signals. Lyophilization or repeated recrystallization eliminates volatile impurities .

Q. What role does computational modeling play in predicting biological interactions of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) screens potential targets (e.g., enzymes, GPCRs) by simulating ligand-receptor binding. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of interactions over 50–100 ns trajectories. Pharmacophore modeling identifies critical functional groups (e.g., carboxylate, phenyl) for activity. Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal Stability : Heat samples to 40–80°C and analyze by differential scanning calorimetry (DSC) for melting point shifts.

- Light Sensitivity : Expose to UV (254 nm) and track photodegradation products via LC-MS .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

- Methodological Answer : Scaling introduces issues like exothermicity control and solvent volume limitations. Use batch reactors with precise temperature regulation (±2°C) and pressure relief valves. Transitioning to continuous flow reactors improves heat dissipation and mixing efficiency. Process analytical technology (PAT), such as inline FTIR, monitors reaction progress in real time .

Q. How do enantiomers of this compound differ in biological activity, and what methods validate these differences?

- Methodological Answer :

Enantiomers often exhibit divergent binding affinities due to chiral recognition. Separate enantiomers via preparative chiral HPLC (Chiralcel OD-H column). Test isolated (2R,3S) and (2S,3R) forms in enzyme inhibition assays (e.g., IC determination) or cell-based models (e.g., cytotoxicity). Molecular docking highlights stereospecific interactions (e.g., hydrogen bonding with active-site residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.